Home > Products > Screening Compounds P84820 > 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine - 147008-96-6

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Catalog Number: EVT-1603737
CAS Number: 147008-96-6
Molecular Formula: C12H13ClN2
Molecular Weight: 220.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine is a synthetic compound that belongs to the class of tetrahydrocarbazoles. It serves as a key structural motif and building block in the development of various biologically active compounds. Its derivatives have garnered significant interest in scientific research due to their potential application in a wide range of therapeutic areas. [, ]

Synthesis Analysis
  • Asymmetric reductive amination: This approach employs chiral (phenyl)ethylamines to direct the stereochemistry of the reaction, achieving up to 96% diastereofacial selectivity. The synthesis can also involve the isolation of a unique 2-picolinic acid salt of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine, followed by amide formation using 1-propylphosphonic acid cyclic anhydride (T3P). []
  • Chemoenzymatic synthesis: This method utilizes the catalytic activity of lipases and oxidoreductases to obtain enantiopure intermediates under mild reaction conditions. For example, Candida antarctica lipase type B can be used for the resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol, while alcohol dehydrogenase A can facilitate the bioreduction of 4,9-dihydro-1H-carbazol-3(2H)-one. []
  • Multi-component reactions: This strategy involves the one-pot reaction of multiple starting materials to yield complex molecules. The Ugi-azide reaction, a variation of the Ugi multicomponent process, can be employed to prepare novel 1,5-disubstituted-1H-tetrazoles. []
Molecular Structure Analysis
  • Amide formation: The amino group can react with carboxylic acids or acid chlorides to form amides, a common modification used to introduce diversity and alter the biological properties of the molecule. [, ]
  • N-alkylation: The secondary amine can be alkylated to form tertiary amines, which can modulate the compound's lipophilicity, basicity, and subsequent pharmacokinetic properties. []
  • N-sulfoconjugation and glucuronide conjugation: These metabolic transformations can occur in vivo, leading to the formation of more polar and readily excretable metabolites. []
Mechanism of Action
  • Dopamine receptor agonism/antagonism: Modifications at the 3-position nitrogen can influence the compound's affinity and intrinsic activity at dopamine D1 and D2 receptors, resulting in agonist, partial agonist, or antagonist properties. [, ]
  • Serotonin receptor agonism/antagonism: Certain derivatives exhibit potent and selective activity at serotonin receptor subtypes, such as 5-HT1F and 5-HT6. [, ]
  • Sirtuin inhibition: Some analogs, like 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX527), act as potent inhibitors of sirtuin 1 (SIRT1) and/or sirtuin 2 (SIRT2), impacting various cellular processes, including fibroblast activation, proliferation, and autophagy. [, , ]
Physical and Chemical Properties Analysis
  • Lipophilicity: Modifications at the 3-position nitrogen can significantly influence the compound's lipophilicity (log P), affecting its distribution and tissue binding properties. []
  • Basicity: The pKa value of the molecule can impact its volume of distribution (Vss) and elimination half-life (t1/2z), with secondary amines exhibiting different pharmacokinetic profiles compared to tertiary amines. []
Applications
  • Cardiovascular research: Hydroxylated derivatives have shown potential as experimental cardiotonic drugs, exhibiting positive inotropic effects. [, ]
  • Neurological research: Analogs targeting dopamine and serotonin receptors have been investigated for their potential in treating depression, anxiety, and migraine. [, , ]
  • Renal research: SIRT1/2 inhibitors derived from 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine, such as EX527 and sirtinol, have shown promising results in attenuating renal fibrosis in obstructive nephropathy by inhibiting renal interstitial fibroblast activation and proliferation. []
  • Hepatology research: Carnosic acid, a compound that upregulates SIRT1, has been shown to protect hepatocytes from hydrogen peroxide-induced injury, with this protective effect being abolished by SIRT1 inhibitors. This suggests a potential role for SIRT1 modulation in treating liver injury. []
  • Infectious disease research: H2S-induced sulfhydration of GAPDH disrupts the CCAR2-SIRT1 interaction, leading to autophagy activation and restricting intracellular Mycobacterium tuberculosis growth. This highlights a potential therapeutic approach for tuberculosis treatment through modulating the SIRT1 pathway. []

N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (1)

Compound Description: This compound is a potential treatment for human papillomavirus infections. Its synthesis is highlighted by a key asymmetric reductive amination step and the isolation of a unique salt, the 2-picolinic acid salt of (1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (13).

Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the substituent at position 1, with compound 1 featuring a picolinamide group while the target compound has an amine group.

6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-carboxamide

Compound Description: This compound is mentioned as a precursor in the synthesis of various 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-carboxamide derivatives.

Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the position of the carboxamide group, which is at position 1 in this compound and at position 3 in the target compound.

(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (13)

Compound Description: This compound is a key intermediate in the synthesis of N-[(1R)-6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide (1). It is isolated as a unique salt with 2-picolinic acid.

Relevance: This compound is structurally very similar to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both compounds share the 6-chloro-2,3,4,9-tetrahydro-1H-carbazole core structure and possess an amine group. The difference lies in the position of the amine group, which is located at position 1 in this compound and at position 3 in the target compound.

6-Chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepine-7,8-diol (SK&F 82526)

Compound Description: This compound exhibits exceptional D-1 agonist potency. Its N-allyl derivative, SK&F 85174, retains D-1 agonist potency and displays potent D-2 agonist activity. Various N-substituted derivatives were synthesized to explore the D-2/D-1 agonist relationship.

Relevance: Although not a carbazole derivative, this compound is a benzazepine and shares a similar structure with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both compounds contain a chlorine atom at position 6 and hydroxyl substituents on the aromatic ring. The exploration of N-substituted derivatives in this research offers insight into potential modifications of the amine group at position 3 in the target compound.

6-chloro-2,3,4,5-tetrahydro-3-methyl-1H-3-benzazepine (SK&F 86466)

Compound Description: This compound was studied for its metabolism, revealing the formation of novel amine conjugates, including an N-oxide, a desmethyl metabolite (SK&F 101055), an N-sulfoconjugate, a carbamyl glucuronide, and a glucuronide derived from a hydroxylamine metabolite.

Relevance: This compound is another benzazepine that shares structural similarities with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Both have a chlorine atom at position 6 and a partially saturated heterocyclic ring. The detailed investigation of its metabolic pathways could offer valuable information regarding the potential metabolism of the target compound.

6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide (EX527)

Compound Description: This compound is a potent and selective inhibitor of sirtuin 1 (SIRT1) deacetylase. It has demonstrated inhibitory effects on renal interstitial fibroblast activation, proliferation, and renal fibrosis. [, ]

Relevance: This compound shares the core structure of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. The difference lies in the position of the carboxamide group, which is at position 1 in this compound and at position 3 in the target compound. [, ]

N-(3,4-Dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA)

Compound Description: This compound inhibits bladder cancer progression by suppressing YAP1/TAZ. It induces phosphorylation of LATS1 and YAP1/TAZ in bladder cancer cells, leading to suppression of cell viability in vitro and in mouse xenografts.

Relevance: This compound shares the core structure of 2,3,4,9-tetrahydro-1H-carbazole with the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. While DMPCA has a methyl group at position 6 and a dimethoxyphenethyl group at position 1, the target compound features a chlorine atom at position 6 and an amine group at position 3. This comparison highlights the potential for modifications at positions 1 and 3 of the core carbazole structure to achieve specific biological activities.

2,3,4,9-tetrahydro-1H-carbazol-3-ol

Compound Description: This compound is a key intermediate in the chemoenzymatic asymmetric synthesis of ramatroban and frovatriptan. Both (R)- and (S)-enantiomers are utilized in the synthesis of these drugs. [, ]

Relevance: This compound is structurally very similar to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. It shares the core structure of 2,3,4,9-tetrahydro-1H-carbazole with a functional group at position 3. The main difference is the presence of a hydroxyl group in this compound compared to an amine group in the target compound. [, ]

(±)-6-carbamoyl-N-methyl-2,3,4,9-tetrahydro-1H-carbazol-3-aminium acetate

Compound Description: This compound is a salt of frovatriptan with acetic acid. It forms a three-dimensional hydrogen-bonded structure, where the cations are connected through head-to-head amide-amide catemers and further linked via interactions with acetate anions.

Relevance: This compound is a salt of frovatriptan, which is structurally related to the target compound, 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine. Frovatriptan possesses the core structure of 2,3,4,9-tetrahydro-1H-carbazole with a carbamoyl group at position 6 and a methylamine group at position 3, differing from the target compound by the presence of a chlorine atom at position 6 in the target compound.

Properties

CAS Number

147008-96-6

Product Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

IUPAC Name

6-chloro-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Molecular Formula

C12H13ClN2

Molecular Weight

220.7 g/mol

InChI

InChI=1S/C12H13ClN2/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1,3,5,8,15H,2,4,6,14H2

InChI Key

BODQGEOXSNZRGK-UHFFFAOYSA-N

SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl

Canonical SMILES

C1CC2=C(CC1N)C3=C(N2)C=CC(=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.